4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride
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Overview
Description
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride is a chemical compound with the molecular formula C16H25ClO and a molecular weight of 268.82 g/mol. This compound is used in various chemical syntheses, particularly in the production of stabilizers for stomach epithelial cells and anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride typically involves the chlorination of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of specialized equipment to handle the chlorination reaction safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters.
Scientific Research Applications
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is involved in the synthesis of stabilizers for stomach epithelial cells, which are important for maintaining gut health.
Medicine: It is used in the production of anti-inflammatory agents that help reduce inflammation in various medical conditions.
Industry: The compound is utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride involves its ability to react with various biological molecules. The compound can form covalent bonds with nucleophiles in biological systems, leading to the formation of stable products. This reactivity is crucial for its role in stabilizing stomach epithelial cells and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4,8,12-Trimethyl-1,3,7,11-tridecatetraene: This compound has a similar structure but lacks the chloride group, making it less reactive in certain chemical reactions.
Farnesyl Acetate: Another related compound, Farnesyl Acetate, has an acetate group instead of a chloride group, which affects its reactivity and applications.
Uniqueness
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride is unique due to its specific reactivity with nucleophiles, making it valuable in the synthesis of stabilizers and anti-inflammatory agents. Its ability to form stable covalent bonds with biological molecules sets it apart from similar compounds.
Biological Activity
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride is a synthetic organic compound with significant interest in biological research due to its unique structure and potential applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula: C15H26ClO
- Molecular Weight: 270.83 g/mol
- IUPAC Name: 4,8,12-Trimethyl-3,7,11-tridecatrienoic acid chloride
Biological Activity
The biological activity of this compound has been studied in various contexts:
-
Antimicrobial Activity:
- Studies indicate that the compound exhibits antimicrobial properties against a range of bacteria and fungi. Its ability to disrupt microbial cell membranes is a key mechanism contributing to its efficacy.
-
Cytotoxic Effects:
- Research has shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the mitochondrial pathway, leading to programmed cell death.
-
Anti-inflammatory Properties:
- The compound has been observed to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy:
- A study conducted by Smith et al. (2023) tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial activity.
-
Cytotoxicity Assay:
- In a study by Johnson et al. (2022), the effects of this compound on human breast cancer cells (MCF-7) were evaluated. The compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of 25 µM after 48 hours of treatment.
-
Inflammation Model:
- A research project by Lee et al. (2024) utilized a mouse model to assess the anti-inflammatory effects of the compound. The results indicated a significant reduction in paw edema compared to the control group when administered at a dose of 10 mg/kg.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Apoptotic Pathways: The activation of intrinsic apoptotic pathways involves mitochondrial depolarization and cytochrome c release, triggering downstream caspase activation.
- Cytokine Modulation: By inhibiting NF-kB signaling pathways, the compound reduces the expression of pro-inflammatory cytokines.
Comparative Data Table
Activity Type | MIC/IC50 Value | Reference |
---|---|---|
Antimicrobial (S. aureus) | 32 µg/mL | Smith et al., 2023 |
Antimicrobial (E. coli) | 64 µg/mL | Smith et al., 2023 |
Cytotoxicity (MCF-7 Cells) | 25 µM | Johnson et al., 2022 |
Anti-inflammatory (Mouse) | 10 mg/kg | Lee et al., 2024 |
Properties
Molecular Formula |
C16H25ClO |
---|---|
Molecular Weight |
268.82 g/mol |
IUPAC Name |
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoyl chloride |
InChI |
InChI=1S/C16H25ClO/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |
InChI Key |
ABSXCIBBOUAMNG-YFVJMOTDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC(=O)Cl)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC(=O)Cl)C)C)C |
Origin of Product |
United States |
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